molecular formula C16H15N3O3S B13813735 8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 214983-22-9

8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13813735
CAS No.: 214983-22-9
M. Wt: 329.4 g/mol
InChI Key: VZRSUDPBMFMEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 214983-22-9) is a high-purity small molecule belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one class, a privileged scaffold in medicinal chemistry noted for its resemblance to natural DNA and RNA bases . This specific compound features a phenyl substituent at the 6-position and a methylsulfonyl group at the 2-position, key modifications that influence its bioactivity and selectivity. Compounds within this structural class have demonstrated significant potential as potent inhibitors of kinase targets, including Receptor Interacting Protein Kinase-2 (RIPK2) . RIPK2 is a critical enzyme in the NOD1/NOD2 signaling pathway, which transduces pro-inflammatory signals upon detection of bacterial peptidoglycan fragments, ultimately leading to NF-κB activation and production of inflammatory cytokines . Dysregulation of this pathway is implicated in the pathology of various autoimmune and chronic inflammatory diseases, making RIPK2 a valuable therapeutic target for research . The pyrido[2,3-d]pyrimidin-7-one core is a structure of high interest in drug discovery, with over 20,000 described variants, underscoring its broad utility and adaptability for interrogating diverse biological systems . As such, this compound is a valuable pharmacological tool for researchers investigating inflammatory signaling pathways, kinase function, and structure-activity relationships in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

214983-22-9

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

8-ethyl-2-methylsulfonyl-6-phenylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H15N3O3S/c1-3-19-14-12(10-17-16(18-14)23(2,21)22)9-13(15(19)20)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3

InChI Key

VZRSUDPBMFMEEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrimidine and Aryl Aldehyde Intermediates

A common approach involves the cyclocondensation of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde with aryl acetic acid derivatives or their esters to form the pyrido[2,3-d]pyrimidin-7(8H)-one core. For example, the synthesis of related compounds uses:

  • Starting with 2-(4-bromo-2-chlorophenyl)acetic acid, which undergoes Fischer esterification to form the ethyl ester.
  • Miyaura borylation to introduce boronic acid functionality.
  • Suzuki cross-coupling with 2-bromo-6-methylpyridine to build the biaryl intermediate.
  • Final cyclocondensation with 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde to yield the fused heterocyclic core.

This method allows for the introduction of the 6-phenyl substituent via Suzuki coupling and the 2-(methylthio) group from the pyrimidine aldehyde.

Oxidation and Substitution to Introduce the Methylsulfonyl Group

The 2-(methylthio) substituent is typically converted to the 2-(methylsulfonyl) group by oxidation, often using reagents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions. This step is crucial to achieve the methylsulfonyl functionality in the final compound.

Alternative Synthesis via Pyrido[2,3-d]pyrimidine-7-imines

An alternative route involves:

  • Condensation of phenylacetonitriles with pyrido[2,3-d]pyrimidine-7-imines.
  • Sequential N-acetylation with acetic anhydride.
  • Hydrolysis with concentrated hydrochloric acid to yield the pyrido[2,3-d]pyrimidin-7-ones.

However, this method has been reported as less efficient, with moderate yields (54-65%).

Summary of Yields and Reaction Conditions

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
Fischer esterification Esterification Acid + ethanol, acid catalyst High Preparation of ethyl ester intermediate
Miyaura borylation Borylation Pd catalyst, base Moderate-High For boronic acid intermediate
Suzuki cross-coupling Cross-coupling Pd catalyst, base, aryl bromide Moderate-High Introduces 6-phenyl substituent
Cyclocondensation Ring closure Aminopyrimidine aldehyde + aryl intermediate Moderate Forms pyrido[2,3-d]pyrimidin-7-one core
Oxidation of methylthio to sulfonyl Oxidation mCPBA or H2O2, acidic conditions High Converts 2-(methylthio) to 2-(methylsulfonyl)
Alkylation at position 8 Nucleophilic substitution Alkyl halide, base Moderate Introduces 8-ethyl substituent
N-acetylation and hydrolysis Functional group conversion Acetic anhydride, concentrated HCl Moderate Alternative step for imine to ketone conversion

Research Discoveries and Optimization Insights

  • The synthetic route published by Rudolph et al. and optimized by Tesch et al. allows flexible derivatization at positions 2 and 8, facilitating the preparation of diverse analogs including the target compound.
  • Oxidation of the methylthio group to methylsulfonyl is a key step influencing biological activity and requires careful control of reaction conditions to avoid overoxidation or decomposition.
  • Suzuki cross-coupling is a robust method to introduce the 6-phenyl substituent, with catalyst choice and reaction parameters significantly affecting yield and purity.
  • The alternative condensation and hydrolysis method, while viable, is less efficient and generally supplanted by the cyclocondensation approach due to better overall yields and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at C2 (Methylsulfonyl Group)

The methylsulfonyl group at C2 serves as a leaving group , enabling displacement by nucleophiles:

  • Amine substitution : Treatment with primary/secondary amines (e.g., neopentylamine) in polar aprotic solvents (THF, DMF) using NaH as a base yields C2-aminated derivatives .

  • Selectivity : The electron-withdrawing pyrimidine ring activates the sulfonyl group for SNAr (nucleophilic aromatic substitution) .

ReactionConditionsProductYieldSource
2-(methylsulfonyl) derivative + amineNaH, THF, 0°C → r.t., 18 h2-Amino-substituted pyridopyrimidinone60–80%

Functionalization at C6 (Phenyl Substituent)

The phenyl group at C6 undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) or cross-coupling reactions:

  • Suzuki-Miyaura coupling : Bromination at C6 followed by palladium-catalyzed coupling with aryl boronic acids introduces diverse aryl groups .

  • Challenges : Steric hindrance from the pyridopyrimidine core may limit reactivity at this position.

Modifications at N8 (Ethyl Group)

The N8 ethyl group can be alkylated or dealkylated under specific conditions:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of strong bases (e.g., K₂CO₃) introduces bulkier substituents .

  • Dealkylation : Acidic hydrolysis (HCl/EtOH) removes the ethyl group, regenerating N8-H for further derivatization .

Oxidation and Reduction Reactions

  • C5-C6 bond saturation : Hydrogenation over Pd/C reduces the C5-C6 double bond to yield 5,6-dihydro derivatives, altering biological selectivity .

  • Oxidation of side chains : The ethyl group at N8 can be oxidized to a ketone using strong oxidizing agents (e.g., KMnO₄) .

Stability and Metabolic Considerations

  • Metabolic liability : Methylsulfonyl groups are susceptible to enzymatic reduction in vivo. Introducing electron-withdrawing substituents at C5 improves metabolic stability .

  • pH-dependent reactivity : The scaffold remains stable under acidic conditions but may degrade in strongly basic environments .

Comparative Reactivity Table

PositionReactivity TypeCommon ReagentsApplications
C2Nucleophilic substitutionAmines, NaH, THFKinase inhibitor synthesis
C6Cross-couplingAryl boronic acids, Pd catalystsDiversification of aryl groups
N8Alkylation/DealkylationAlkyl halides, HCl/EtOHTuning solubility/bioactivity

Scientific Research Applications

Synthesis and Properties

The synthesis of related pyrido[2,3-d]pyrimidin-7-one compounds often involves multiple steps starting from commercially available pyrimidine derivatives . For instance, the synthesis of 6-(2,4-dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one begins with 8-ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylate . Subsequent reactions include treatment with ammonium hydroxide or aqueous methylamine, reduction with lithium aluminum hydride (LAH), and oxidation using manganese dioxide (MnO2) .

The methyl sulfide group at position 2 of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold can be oxidized using 3-chloroperbenzoic acid (m-CPBA) to form sulfoxide/sulfone derivatives .

Potential Applications

  • Receptor Tyrosine Kinase Inhibition: Research indicates that pyrido[2,3-d]pyrimidin-7-one derivatives may act as inhibitors of receptor tyrosine kinases . These kinases play a crucial role in cell signaling pathways involved in cell growth, differentiation, and survival. Inhibiting these kinases can have therapeutic effects in diseases characterized by abnormal cell growth .
  • MST Inhibitors: Some pyrido[2,3-d]pyrimidin-7(8H)-one derivatives are potential starting points for the development of selective MST inhibitors .
  • Treatment of Abnormal Cell Growth: Certain compounds in this family have shown promise in treating abnormal cell growth and PI3-K-mediated diseases or conditions . Examples include 2-amino-8-(trans-4-hydroxycyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one and related compounds .

Data and Case Studies

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other biological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Target Kinase/Receptor Key Activity/IC₅₀ Reference
Target Compound 2: -SO₂CH₃; 6: -C₆H₅; 8: -CH₂CH₃ Not specified N/A
Compound 1 () 2: -(2-Isopropoxyethyl)amino; 6: 2,4-difluorophenoxy p38α IC₅₀ = 25 nM
PD-173955 () 2: -SMe; 6: 2,6-dichlorophenyl; 8: -CH₃ EPH receptors Anticancer activity
FRAX486 () 2: 3-Fluoro-4-piperazinylphenylamino; 6: 2,4-dichlorophenyl Kinase (unspecified) Preclinical inhibitor
Compound 25 () 2: 4-(6-Methylpyridin-2-yl)phenyl; 6: Oxo MST3/4 Selective inhibition

Key Observations :

Amino (-NH₂) or substituted amino groups (e.g., in FRAX486) often improve solubility but may reduce metabolic stability compared to sulfonyl groups .

Position 6: Phenyl (-C₆H₅) in the target compound is less electron-deficient than 2,4-difluorophenoxy (Compound 1) or 2,6-dichlorophenyl (PD-173955), suggesting distinct hydrophobic interactions .

Position 8 :

  • Ethyl (-CH₂CH₃) is a common substituent (shared with FRAX486) that balances lipophilicity and steric bulk, likely optimizing cell permeability .

Biological Activity

8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

The compound's structure features a pyrido[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis typically involves several steps starting from commercially available precursors, followed by functionalization at specific positions to enhance biological activity. For instance, methods include Fischer esterification and nucleophilic substitutions that yield derivatives with improved potency against specific targets such as kinases and receptors .

Pyrido[2,3-d]pyrimidin-7(8H)-ones have been studied for their roles as inhibitors of various kinases and other enzymes involved in critical cellular processes. The biological activity is often influenced by the substitution patterns at key positions (C5, C6, and N8) on the pyrimidine ring:

  • Kinase Inhibition : Many derivatives exhibit potent inhibition of kinases such as CDK2 and PAK1. The structure-activity relationship (SAR) indicates that modifications at the C5 and C6 positions can significantly alter selectivity and potency against specific kinase targets .
  • Antitumor Activity : Compounds in this class have demonstrated efficacy in inhibiting tumor growth through various mechanisms including the disruption of signal transduction pathways involved in cell proliferation and survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Biological Activity IC50 Value (µM) Target
This compoundPAK1 Inhibition0.045Kinase
Derivative ACDK2 Inhibition0.016Kinase
Derivative BAntitumor Activity0.050Tumor Cell Lines

Note: IC50 values indicate the concentration required to inhibit 50% of target activity.

Case Studies

  • Inhibition of PAK1 : A recent study demonstrated that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one effectively inhibit PAK1 with nanomolar IC50 values. This inhibition led to reduced cell migration in cancer models, suggesting potential applications in metastasis prevention .
  • Antitumor Efficacy : Another study evaluated the antitumor effects of various derivatives on breast cancer cell lines. Results indicated significant growth inhibition with some compounds achieving over 70% reduction in cell viability at low concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one with high purity?

  • Methodology : Use a multi-step synthesis starting with functionalized pyrido[2,3-d]pyrimidin-7(8H)-one precursors. For example, introduce the ethyl group via alkylation at the 8-position using ethyl bromide under basic conditions (e.g., KF/Al₂O₃ mediation) . The methylsulfonyl group can be installed via nucleophilic substitution with methanesulfonyl chloride in the presence of a base like triethylamine. Purification via flash chromatography (DCM/MeOH gradient) yields ≥95% purity, as validated by HPLC and LCMS .

Q. How can structural confirmation be achieved for this compound?

  • Methodology : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl protons at δ ~1.6–1.8 ppm and methylsulfonyl singlet at δ ~3.4 ppm) . High-resolution mass spectrometry (HRMS) with MALDI or ESI+ modes ensures accurate mass matching (e.g., calculated vs. observed [M+H]⁺) . X-ray crystallography (if single crystals are obtainable) provides definitive proof of stereochemistry, as demonstrated in related pyrido[2,3-d]pyrimidinone derivatives .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology : Use HPLC with UV detection (280/310 nm) to monitor purity. For stability studies, conduct accelerated degradation tests under acidic/basic/oxidative conditions and analyze degradation products via LCMS. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically evaluated?

  • Methodology : Design a SAR (Structure-Activity Relationship) study by synthesizing analogs with variations in the ethyl, phenyl, or methylsulfonyl groups. For example, replace the phenyl ring with halogenated aryl groups (e.g., 2,6-difluorophenyl) to assess steric/electronic impacts on kinase inhibition . Test compounds in in vitro kinase assays (e.g., SIK2/SIK3 inhibition) and correlate activity with substituent properties using computational tools like molecular docking .

Q. What experimental strategies resolve contradictions in reported biological data for similar compounds?

  • Methodology : Replicate assays under standardized conditions (e.g., ATP concentration, buffer pH) to minimize variability. Compare IC₅₀ values across studies and analyze structural differences (e.g., substituent positions in pyrido[2,3-d]pyrimidinones). For example, conflicting SIK2 inhibition data may arise from differences in the 6-position aryl group (e.g., 2-chlorophenyl vs. 2,5-difluorophenyl) . Use orthogonal assays (e.g., cellular thermal shift assays) to validate target engagement.

Q. How can the compound’s selectivity for kinase isoforms be optimized?

  • Methodology : Perform kinome-wide profiling (e.g., using KinomeScan) to identify off-target interactions. Modify the methylsulfonyl group to a sulfonamide or carbamate to reduce promiscuity. Introduce steric bulk at the 8-ethyl position (e.g., cyclopentyl instead of ethyl) to enhance selectivity, as seen in related kinase inhibitors .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

  • Methodology : Conduct ADME studies in rodent models to assess oral bioavailability, plasma half-life, and tissue distribution. Monitor metabolite formation via LCMS/MS, focusing on sulfone oxidation or phenyl ring hydroxylation. Compare results with structurally similar compounds (e.g., PD-173952 derivatives) to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.